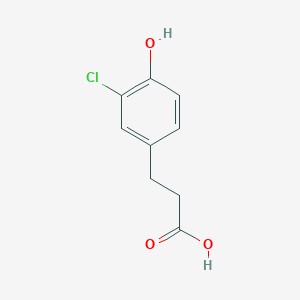

3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Descripción general

Descripción

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a natural product found in Streptomyces coelicolor and Streptomyces albidoflavus with data available.

Mecanismo De Acción

Target of Action

Similar compounds have been known to exhibit antimicrobial properties , suggesting that the targets could be certain enzymes or proteins essential for the survival of microorganisms.

Biochemical Pathways

Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microorganisms, leading to their death. The downstream effects could include disruption of cell wall synthesis, protein synthesis, or other vital processes.

Pharmacokinetics

As a carboxylic acid, it might undergo metabolism via conversion to a coenzyme A (CoA) derivative, which is a common metabolic pathway for carboxylic acids . These properties significantly impact the bioavailability of the compound, determining how effectively it can exert its effects in the body.

Result of Action

Based on its potential antimicrobial properties , it may lead to the death of microorganisms by disrupting essential cellular processes.

Análisis Bioquímico

Biochemical Properties

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is believed to interact with various enzymes, proteins, and other biomolecules. Specific interactions have not been fully elucidated . The compound’s phenolic group potentially confers significant antioxidative potential, which is important for modulating oxidative stress pathways in various biochemical reactions .

Cellular Effects

It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is known that the compound is a microbial metabolite of certain flavonoids

Actividad Biológica

3-(3-Chloro-4-hydroxyphenyl)propanoic acid, a derivative of phenolic compounds, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

The compound is characterized by the presence of a chloro and hydroxy group on the aromatic ring, which significantly influences its biological interactions. The structural formula can be represented as follows:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. In a study conducted by Abdelhameed et al., the compound demonstrated selective activity against Escherichia coli, Staphylococcus aureus, and Candida albicans . The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A systematic review highlighted its effectiveness in reducing cell viability in various cancer cell lines, particularly A549 lung cancer cells. The study reported that certain derivatives of this compound could reduce A549 cell viability by up to 50% .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Doxorubicin | 2.29 |

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. It exhibited notable scavenging activity, which suggests its role in mitigating oxidative stress. The antioxidant capacity was comparable to that of ascorbic acid in some tests, indicating its utility in developing nutraceuticals .

Case Studies

- Antimicrobial Efficacy : A study on the antimicrobial properties of chlorinated phenolic acids revealed that this compound effectively inhibited the growth of multidrug-resistant bacterial strains . The findings underscore its potential application in treating infections caused by resistant pathogens.

- Anticancer Research : In another investigation, derivatives of this compound were synthesized and tested against various cancer models. The results indicated that modifications to the phenolic structure could enhance anticancer activity, making it a promising scaffold for drug development .

Aplicaciones Científicas De Investigación

Chemistry

3-(3-Chloro-4-hydroxyphenyl)propanoic acid serves as a building block for synthesizing more complex organic molecules. Its chlorinated structure allows for various chemical transformations, including:

- Oxidation to form ketones or carboxylic acids.

- Reduction to modify functional groups.

- Substitution reactions to introduce different functional groups, enhancing its versatility in synthetic chemistry.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing healthy cells. For instance:

- A study demonstrated that certain derivatives reduced the viability of A549 lung cancer cells significantly while showing minimal toxicity to non-cancerous Vero cells .

- The compound has also shown potential in modulating lipid metabolism in macrophages, which could have implications for treating atherosclerosis .

Medicine

The medicinal applications of this compound are particularly promising:

- Anti-inflammatory Effects : Research indicates that the compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Drug Development : Its structural characteristics allow it to be explored as a scaffold for designing new anticancer agents with enhanced efficacy and reduced side effects .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Peptide Synthesis : Its role as an organic buffer in biochemical applications enhances its utility in pharmaceutical formulations.

- Production of Specialty Chemicals : The compound is involved in synthesizing intermediates for various chemical products, including agrochemicals and pharmaceuticals .

Anticancer Activity Case Study

A study conducted on derivatives of this compound evaluated their anticancer properties using the A549 cell line. The results are summarized in Table 1.

| Compound | IC50 (µM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| Compound 1 | 15 | 5 |

| Compound 2 | 30 | 10 |

| Compound 3 | 12 | 8 |

IC50 values indicate the concentration required to inhibit cell growth by 50%. A higher selectivity index suggests better safety profiles for normal cells.

Lipid Metabolism Study

Another study focused on the effects of this compound on lipid accumulation in macrophages. The findings are presented in Table 2.

| Treatment | Total Cholesterol Reduction (%) | Foam Cell Formation Inhibition (%) |

|---|---|---|

| Control | - | - |

| HPPA (12.5 µg/mL) | 28.75 | 44.15 |

| PCA2 (12.5 µg/mL) | 31.36 | 47.55 |

These results indicate significant potential for therapeutic applications in cardiovascular diseases.

Propiedades

IUPAC Name |

3-(3-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFMGDDKGCCBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering chlorinated derivatives of 3-phenylpropanoic acid like 3-(3-Chloro-4-hydroxyphenyl)propanoic acid in a marine actinomycete?

A1: The discovery of this compound and other chlorinated 3-phenylpropanoic acid derivatives from Streptomyces coelicolor LY001 is significant for several reasons:

- Novelty: These compounds represent the first reported instances of naturally occurring chlorinated phenylpropanoic acid derivatives. [] This expands our understanding of the chemical diversity and biosynthetic capabilities of marine actinomycetes.

- Antimicrobial potential: These compounds exhibited selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. [] This highlights their potential as leads for the development of new antibiotics, particularly given the rise of antibiotic resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.